molecular formula C12H9Cl2NO2 B1470500 1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1500542-08-4

1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid

Cat. No. B1470500
CAS RN: 1500542-08-4
M. Wt: 270.11 g/mol
InChI Key: XTJNKLCOEABSEG-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid (DCPPA) is an aromatic carboxylic acid that is commonly used in scientific research and laboratory experiments. DCPPA has a wide range of applications due to its versatile properties, including its ability to act as a catalyst and its capacity to form complexes with metal ions. DCPPA is also known for its use in the synthesis of various compounds, and its ability to act as an inhibitor of enzymes. In

Scientific Research Applications

Wastewater Treatment in Pesticide Industry

Research on wastewater from pesticide production highlights the presence of toxic pollutants, including 2,4-dichlorophenol, a derivative closely related to the chemical structure . These compounds enter natural water sources if not properly treated. Studies suggest that biological processes and granular activated carbon can remove such pollutants by 80-90%, potentially creating high-quality effluent. This indicates the relevance of understanding and mitigating the environmental impact of closely related compounds in industrial wastewater (L. Goodwin et al., 2018).

Environmental Impact Assessment

Extensive reviews have assessed the environmental impact of chlorophenols, including 2,4-dichlorophenol. These compounds moderately affect mammalian and aquatic life, with potential considerable toxicity to fish upon long-term exposure. The persistence of these compounds in the environment depends on the presence of adapted microflora capable of biodegrading them. The strong organoleptic effect of chlorophenols is also a significant concern, underscoring the importance of monitoring and controlling emissions of such compounds (K. Krijgsheld & A. D. Gen, 1986).

Sorption to Soil and Organic Matter

The sorption behavior of phenoxy herbicides, including compounds structurally similar to the one , has been extensively studied. These studies help understand how such compounds interact with soil and organic matter, crucial for assessing their mobility, bioavailability, and potential environmental impact. Sorption experiments reveal that soil organic matter and iron oxides are significant sorbents, with implications for remediation strategies and environmental risk assessments (D. Werner et al., 2012).

Antituberculosis Activity of Organotin Complexes

Organotin complexes, potentially derivable from compounds with carboxylic acid functional groups like the one in focus, have shown significant antituberculosis activity. This suggests potential pharmaceutical applications, where the structural diversity of organotin moiety plays a critical role in their biological activity. The study indicates that triorganotin(IV) complexes exhibit superior antituberculosis activity compared to their diorganotin(IV) counterparts, highlighting the importance of compound structure in medicinal chemistry (Humaira Iqbal et al., 2015).

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c13-10-2-1-8(11(14)5-10)6-15-4-3-9(7-15)12(16)17/h1-5,7H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJNKLCOEABSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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